molecular formula C16H22N4O B2447316 N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 2262420-09-5

N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No. B2447316
CAS RN: 2262420-09-5
M. Wt: 286.379
InChI Key: VVEYTOUUIJZIMS-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide, also known as CM-DPA, is a chemical compound that has gained attention in scientific research due to its potential as a fluorescent probe for imaging biological tissues. This compound is synthesized using a multi-step process and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide works by binding to specific molecules or structures within biological tissues and emitting fluorescence upon excitation with light. The exact mechanism of action of N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide is not fully understood, but it is believed to involve interactions with specific amino acid residues within proteins or interactions with lipid membranes.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide has been found to have various biochemical and physiological effects, including inhibition of protein kinase C activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells. These effects are believed to be due to the interaction of N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide with specific proteins and cellular structures.

Advantages and Limitations for Lab Experiments

The use of N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide as a fluorescent probe for imaging biological tissues has several advantages, including high sensitivity, large Stokes shift, and high quantum yield. However, there are also limitations to its use, including potential toxicity and the need for specialized equipment for imaging.

Future Directions

There are several future directions for research involving N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide, including the development of new imaging techniques for studying biological tissues, the investigation of its potential as a therapeutic agent for cancer treatment, and the study of its interactions with specific proteins and cellular structures. Additionally, further optimization of the synthesis method for N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide may lead to increased yields and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide involves a multi-step process that starts with the reaction of 2,5-dimethylphenylpiperazine with ethyl 2-bromoacetate to form an intermediate compound. This intermediate is then reacted with sodium cyanide to form the cyanoacetamide, which is subsequently reacted with formaldehyde to form the final product, N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide. This process has been optimized to yield high purity and high yield of N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide.

Scientific Research Applications

N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide has been found to be a useful fluorescent probe for imaging biological tissues due to its unique fluorescence properties. This compound has a high quantum yield and a large Stokes shift, making it a highly sensitive probe for imaging. N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide has been used in various scientific research applications, including imaging of cancer cells, detection of protein-protein interactions, and study of membrane dynamics.

properties

IUPAC Name

N-(cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-13-3-4-14(2)15(11-13)20-9-7-19(8-10-20)12-16(21)18-6-5-17/h3-4,11H,6-10,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEYTOUUIJZIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]acetamide

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